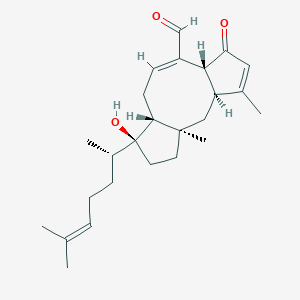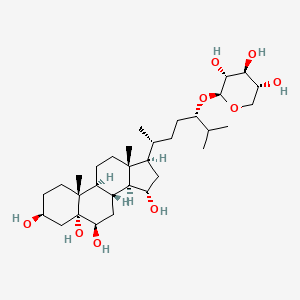
Protoemetinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoemetinol is a natural product found in Alangium salviifolium with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Protoemetinol has been a subject of interest in synthetic organic chemistry, particularly in developing concise and efficient synthetic routes. M. J. Palframan, A. Parsons, and Paul D. Johnson (2011) demonstrated a novel and short route for the synthesis of (±)-protoemetinol and its isomers, which has potential applications in synthesizing Alangium and Mitragyna alkaloids. This process involves a key step of 6-exo-trig cyclisation of a vinyl radical (Palframan, Parsons, & Johnson, 2011). Similarly, Hyunyoung Moon et al. (2015) achieved the stereoselective synthesis of (−)-protoemetinol through a unique synthetic route involving an aza-Claisen rearrangement and acid-catalyzed transannulation (Moon et al., 2015).
Applications in Biological and Medical Research
This compound and its analogues have potential applications in various biological and medical research areas. The properties and synthetic methodologies of this compound are relevant for studying and developing novel pharmaceutical compounds. J. M. Takacs and S. C. Boito (1995) highlighted the utility of an iron-catalyzed cyclization method for synthesizing this compound homologues, demonstrating its relevance in creating analogues of natural products like psychotrine (Takacs & Boito, 1995).
Role in Understanding Cellular Processes
Research involving this compound extends to understanding cellular processes and the role of proto-oncogenes. For example, studies on N-myc, a gene sharing homology with the proto-oncogene c-myc, have implications in understanding the growth and differentiation of normal cells and the pathogenesis of tumors like neuroblastoma and retinoblastoma. This line of research, though not directly involving this compound, falls under the broader scope of studying protooncogenes and their effects on cellular processes (Thiele, Reynolds, & Israel, 1985).
Propriétés
Formule moléculaire |
C19H29NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]ethanol |
InChI |
InChI=1S/C19H29NO3/c1-4-13-12-20-7-5-15-10-18(22-2)19(23-3)11-16(15)17(20)9-14(13)6-8-21/h10-11,13-14,17,21H,4-9,12H2,1-3H3/t13-,14-,17-/m0/s1 |
Clé InChI |
HZYOXXWBFOLHRJ-ZQIUZPCESA-N |
SMILES isomérique |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CCO)OC)OC |
SMILES canonique |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CCO)OC)OC |
Synonymes |
protoemetinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trimethyl-[1-[4-[(E)-2-phenylethenyl]phenoxy]propan-2-yl]azanium;iodide](/img/structure/B1245036.png)
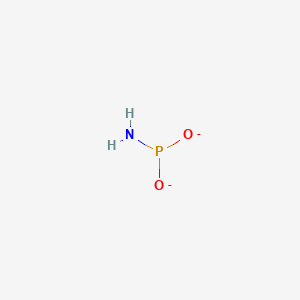
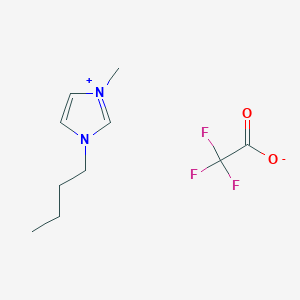
![2-[3-[[2-[4,5-Di(phenyl)-1,3-oxazol-2-yl]-1-cyclohex-2-enyl]methyl]phenoxy]acetic acid](/img/structure/B1245040.png)
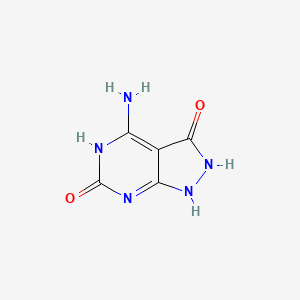
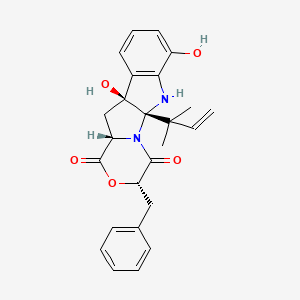
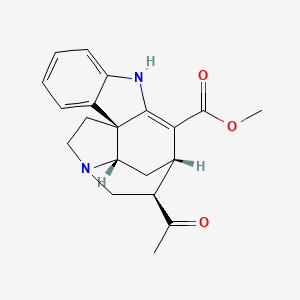
![N-(2-aminoethyl)-4-chloro-N-[2-[[[(E)-3-(4-fluorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide](/img/structure/B1245045.png)
![9-[2-[[4-(3-Chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1245047.png)
![2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1245048.png)
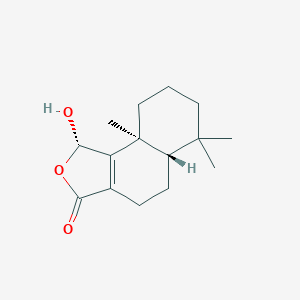
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)
